Presenegenin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O7 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-25(2)10-11-29(24(36)37)12-13-30(16-31)17(18(29)14-25)6-7-20-26(3)15-19(32)22(33)28(5,23(34)35)21(26)8-9-27(20,30)4/h6,18-22,31-33H,7-16H2,1-5H3,(H,34,35)(H,36,37)/t18-,19-,20+,21+,22-,26+,27+,28-,29-,30-/m0/s1 |
InChI Key |
VGTALXLMFZXQSK-XIZCRSLYSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)CO)C(=O)O)C |
Synonyms |
presenegenin |
Origin of Product |
United States |
Occurrence and Natural Sources of Presenegenin and Its Glycosides
Plant Families and Genera as Primary Sources
The primary sources of presenegenin and its associated glycosides are concentrated within specific plant families, most notably the Polygalaceae family. cybertaxonomy.org This family, commonly known as the milkwort family, encompasses a wide range of herbs, shrubs, and small trees, many of which have a history of use in traditional medicine. ransomnaturals.com this compound is considered a characteristic genuine sapogenin of this family, having been identified in various genera including Polygala, Bredemeyera, Carpolobia, and Securidaca. cybertaxonomy.org
Polygalaceae Species
Within the Polygalaceae family, the genus Polygala is a particularly rich source of this compound-based saponins (B1172615). researchgate.net More than 140 different triterpenoid (B12794562) saponins have been identified from this genus alone, with this compound being the most common aglycone. researchgate.net
The roots of Polygala tenuifolia, known in traditional Chinese medicine as 'Yuanzhi', are a well-documented source of a diverse array of this compound glycosides. tandfonline.com These compounds, often referred to as onjisaponins, are a major class of the active constituents in this plant. tandfonline.comjst.go.jp The triterpenoid saponins in P. tenuifolia feature this compound as their basic structure, with variations arising from different sugar and acyl group substitutions. plos.org
Research has led to the isolation of numerous specific this compound glycosides from P. tenuifolia. For instance, two acylated this compound glycosides, E-onjisaponin H and Z-onjisaponin H, were identified along with several other known saponins. tandfonline.comresearchgate.net Another study successfully isolated polygalasaponin XXVIII and 3-O-β-D-glucopyranosyl this compound 28-[O-β-D-galatopyranosyl(1→4)-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl(1→2)-β-D-fucopyranosyl] ester from an aqueous extract of the roots. jfda-online.comjfda-online.com Further investigations have characterized onjisaponins A, B, and E, all of which are based on the this compound skeleton. jst.go.jp
Table 1: this compound Glycosides from Polygala tenuifolia
| Compound Name | Structure |
|---|---|
| E-onjisaponin H | 3-O-(b-D-glucopyranosyl) this compound 28-{O-b-D-apiofuranosyl-(1 ! 3)-O-[b-D-xylopyranosyl- (1 ! 4)]-O-a-L-rhamnopyranosyl-(1 ! 2)-O-[a-L-rhamnopyranosyl-(1 ! 3)]-4-O-[(E)-p-methoxycin- namoyl]-b-D-fucopyranosyl} ester tandfonline.com |
| Z-onjisaponin H | 3-O-(b-D-glucopyranosyl) this compound 28-{O-b-D-apiofuranosyl-(1 ! 3)-O-[b-D-xylopyranosyl-(1 ! 4)]-O-a-L-rhamnopyrano- syl-(1 ! 2)-O-[a-L-rhamnopyranosyl-(1 ! 3)]-4-O-[(Z)-p-methoxycinnamoyl]-b-D-fuco- pyranosyl} ester tandfonline.com |
| Polygalasaponin XXVIII | [Structure not fully detailed in the provided text] jfda-online.comjfda-online.com |
| 3-O-β-D-glucopyranosyl this compound 28-[O-β-D-galatopyranosyl(1→4)-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl(1→2)-β-D-fucopyranosyl] ester | [Structure as per name] jfda-online.comjfda-online.com |
| Onjisaponin A | This compound-(3)-β-D-glucopyranosido-(28)-2-O-{[β-D-apio-D-furanosyl (1→3)] [β-D-galactopyranosyl (1→4)-β-D-xylopyranosyl (1→4)]-α-L-rhamnopyranosyl}-3-O-(α-L-rhamnopyranosyl)-4-O-(4'-methoxy-cinnamoyl)-β-D-fucopyranoside jst.go.jp |
| Onjisaponin B (senegin III) | This compound-(3)-β-D-glucopyranosido-(28)-2-O-[β-D-galactopyranosyl (1→4)-β-D-xylopyranosyl (1→4)-α-L-rhamnopyranosyl]-3-O-(α-L-rhamnopyranosyl)-4-O-(4'-methoxycinnamoyl)-β-D-fucopyranoside jst.go.jp |
| Onjisaponin E | This compound- (3)-O-β-D-glucopyranosido-(28)-2-O-[β-D-galactopyranosyl (1→4)-β-D-xylopyranosyl (1→4)-α-L-rhamnopyranosyl]-4-O-(3', 4', 5'-trimethoxycinnamoyl)-β-D-fucopyranoside jst.go.jp |
| Onjisaponin F | This compound-(3)-β-D-glucopyranosido-(28)-2-O-{[β-D-apio-D-furanosyl-(1→3)] [α-L-arabinopyranosyl (1→3)-β-D-xylopyranosyl (1→4)]-α-L-rhamnopyranosyl}-4-O-(3', 4', 5'-trimethoxycinnamoyl)-β-D-fucopyranoside jst.go.jp |
Polygala senega, commonly known as Seneca snakeroot, is another significant source of this compound-based saponins. ransomnaturals.comdrugs.com The roots of this plant contain a complex mixture of bidesmosidic saponin (B1150181) glycosides, with this compound serving as the primary sapogenin. ransomnaturals.comdrugfuture.com These saponins have been named senegins I through IV and senegasaponins A through C. drugs.com The chemical constituents of P. senega are reported to include triterpenoid saponins such as senegin, polygalic acid, senegenin (B1205072), and this compound itself. ijrh.org
Polygala fallax has been the subject of phytochemical investigations that have revealed the presence of numerous this compound glycosides. One study led to the isolation of nine new oleanane-type saponins, named polygalasaponins XXXIII-XLI, from the roots of this plant. jst.go.jp Another investigation into the antihyperlipidemic constituents of P. fallax identified four triterpenoid saponins, all of which are esters of 3-O-beta-D-glucopyranosyl-(1-->2)-beta-D-glucopyranosyl this compound. nih.gov
Table 2: this compound Glycosides from Polygala fallax
| Compound Name | Structure |
|---|---|
| Polygalasaponin XXXIII | 3-O-β-D-glucopyranosyl this compound 28-O-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-(4-O-acetyl)-β-D-fucopyranosyl ester jst.go.jp |
| Polygalasaponin XXXIV | 3-O-β-D-glucopyranosyl this compound 28-O-β-D-galactopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-(4-O-acetyl)-β-D-fucopyranosyl ester jst.go.jp |
| Polygalasaponin XXXV | 3-O-β-D-glucopyranosyl this compound 28-O-β-D-galactopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-(3, 4-di-O-acetyl)-β-D-fucopyranosyl ester jst.go.jp |
| Polygalasaponin XXXVI | 3-O-β-D-glucopyranosyl this compound 28-O-β-D-galactopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-[(5-O-acetyl)-β-D-apiofuranosyl-(1→3)]-α-L-rhamnopyranosyl-(1→2)-(3, 4-di-O-acetyl)-β-D-fucopyranosyl ester jst.go.jp |
| Polygalasaponin XXXVII | 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl this compound 28-O-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-(3-O-acetyl)-β-D-fucopyranosyl ester jst.go.jp |
| Polygalasaponin XXXVIII | 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl this compound 28-O-β-D-galactopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-(4-O-acetyl)-β-D-fucopyranosyl ester jst.go.jp |
| Polygalasaponin XXXIX | 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl this compound 28-O-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→3)]-(4-O-acetyl)-β-D-fucopyranosyl ester jst.go.jp |
| Polygalasaponin XL | 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl this compound 28-O-β-D-galactopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-[β-D-apiofuranosyl-(1→3)]-α-L-rhamnopyranosyl-(1→2)-(3, 4-di-O-acetyl)-β-D-fucopyranosyl ester jst.go.jp |
| Polygalasaponin XLI | 3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl this compound 28-O-β-D-galactopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-[(5-O-acetyl)-β-D-apiofuranosyl-(1→3)]-α-L-rhamnopyranosyl-(1→2)-(3, 4-di-O-acetyl)-β-D-fucopyranosyl ester jst.go.jp |
| Compound I (from antihyperlipidemia study) | 3-O-beta-D-glucopyranosyl-( 1--> 2) -beta-D-glucopyranosyl this compound 28-O-beta-D-xylopyranosyl-(1-->4 ) -alpha-L-rhamnopyranosyl-(1-->2 ) -beta-D-fucopyranosyl ester nih.gov |
| Compound II (from antihyperlipidemia study) | 3-O-beta-D-glucopyranosyl-(1-->2) -beta-D-glucopyranosyl this compound 28-O-beta-D-xylopyranosyl-(1-->4) -alpha-L-rhamnopyranosyl-(1-->2) -(3-O-acetyl)-beta-D-fucopyranosyl ester nih.gov |
| Compound III (from antihyperlipidemia study) | 3-O-beta-D-glucopyranosyl-(1-->2) -beta-D-glucopyranosyl this compound 28-O-beta-D-xylopyranosyl-(1-->4) -alpha-L-rhamnopyranosyl-(1-->2) -(4-O-acetyl) -beta-D-fucopyranosyl ester nih.gov |
Polygala arillata is another member of the Polygalaceae family that has been found to contain this compound-based saponins. Research on the saponin constituents of this plant has led to the isolation of six new oleanane-type saponins, named arillosides A-F, along with the known polygalasaponin XXXV. tiprpress.com All of these compounds are glycosides of this compound. tiprpress.com
Table 3: this compound Glycosides from Polygala arillata
| Compound Name | Structure |
|---|---|
| Arilloside A | 3-D-β-D-glucopyranosyl this compound 28-O-β-D-xylopyranosyl (1→4)-α-L-rhamnopyranosyl (1→2)-(3, 4-di-O-acetyl)-β-D-fucopyranoside tiprpress.com |
| Arilloside B | 3-O-β-D-glucopyranosyl pre-senegenin 28-O-β-D-xylopyranosyl (1 →3 )-β-D-xylopyranosyl (1→4)-α-L-rhamnopyranosyl(1→2 )-β-D-fu-copyranoside tiprpress.com |
| Arilloside C | 3-O-β-D-glucopyranosyl this compound 28-O-β-D-xylopyranosyl (1→3)-β-D-xylopyranosyl (1→4 )-α-L-rhamnopyranosyl (1→2)-(3,4-di-O-acetyl )-β-D-fucopyranoside tiprpress.com |
| Arilloside D | 3-O-β-D-glucopyranosyl this compound 28-O-β-D-xylopyranosyl (1→3)-[β-D-galactopyranosyl(1→4 )-(3-D-β-D-xylopyranosyl(1→4)-α-L-rhamnopyranosyl (1→2)-α-D-fucopyranoside tiprpress.com |
| Arilloside E | 3-O-β-D-glucopyranosyl this compound 28-0-β-D-xylopyranosyl (1→3)-[(3-D-galactopyranosyl (1→4)-β-D-xylopyranosyl (1→4)-α-L-rhamnopyranosyl (1→2)-(3-O-acetyl )-β-D-fucopyranoside tiprpress.com |
Polygala fallax
Securidaca welwitschii
Beyond the Polygala genus, this compound glycosides have also been identified in other members of the Polygalaceae family, such as Securidaca welwitschii. grafiati.comthieme-connect.com A chemotaxonomic study of this species resulted in the isolation of five new this compound glycosides from the stem bark. thieme-connect.com These findings further solidify the role of this compound as a chemotaxonomic marker for the Polygalaceae family. researchgate.net
Carpolobia alba and C. lutea
This compound and its glycosidic derivatives are notable constituents of plants belonging to the Polygalaceae family, including the genera Carpolobia. Research has led to the isolation and characterization of several complex saponins from Carpolobia alba and Carpolobia lutea, primarily from their roots.
In a significant study, three new acetylated triterpene saponins were successfully isolated from the roots of both C. alba and C. lutea. acs.org These compounds were identified as this compound glycosides, highlighting the roots of these species as a rich source. acs.org Another investigation focusing on four species of the Polygalaceae family also reported the isolation of a new saponin from C. alba and a known compound, arilloside, from C. lutea. researchgate.net Further phytochemical screenings have confirmed the presence of saponins in both the leaf and root of C. lutea. researchgate.netresearchgate.net
The specific this compound glycosides identified in Carpolobia species often feature complex oligosaccharide chains attached to the this compound aglycone. For instance, the structures elucidated from C. alba and C. lutea include 3-O-β-d-glucopyranosylthis compound with extensive sugar moieties and acetyl groups attached at the C-28 position. acs.org The presence of these specific types of saponins underscores the biosynthetic capacity of these plants to produce structurally diverse this compound derivatives.
Distribution within Plant Tissues (e.g., roots, stems, leaves, seeds)
The distribution of this compound and its glycosides within the plant is not uniform, with concentrations varying among different tissues. The available research on Carpolobia and related species within the Polygalaceae family indicates a general pattern of localization.
Roots: The roots are consistently reported as the primary storage site for this compound-based saponins in Carpolobia species. acs.orgresearchgate.netresearchgate.net The chewing stick, a traditional use of the plant, is prepared from the stem and root of both Carpolobia alba and Carpolobia lutea, which points to the presence of active compounds in these parts. nih.gov A review of the genus Carpolobia explicitly mentions the isolation of triterpenoid saponins from the root extracts. nih.gov
Leaves: Evidence also points to the presence of saponins in the leaves of Carpolobia. A phytochemical screening of C. lutea confirmed the presence of saponins in both the leaf and root extracts. researchgate.netbioline.org.br Another review corroborates this, stating that triterpenoid saponins have been isolated from the root and leaf extracts of Carpolobia species. nih.gov
Stems: While direct isolation of this compound from the stems of Carpolobia is not as extensively documented as from the roots, the use of stems in traditional preparations suggests their potential to contain these compounds. nih.gov General studies on the distribution of saponins in the Polygalaceae family have shown their presence in the epidermis, cortex, and phloem of the stem. dokumen.pub
Seeds: There is currently a lack of specific research findings on the presence or absence of this compound and its glycosides in the seeds of Carpolobia alba and C. lutea.
The following table summarizes the known distribution of this compound and its saponins in Carpolobia species based on available literature.
| Plant Tissue | Presence of this compound/Saponins in Carpolobia |
| Roots | Confirmed and identified as a major source. acs.orgresearchgate.netresearchgate.netnih.gov |
| Stems | Implied through traditional use; general presence in Polygalaceae. nih.govdokumen.pub |
| Leaves | Confirmed presence of saponins. researchgate.netnih.govbioline.org.br |
| Seeds | No specific data available. |
Chemotaxonomic Significance of this compound Derivatives
The structural characteristics and distribution of this compound derivatives hold considerable chemotaxonomic significance within the Polygalaceae family. Chemotaxonomy utilizes the chemical constituents of plants to understand their systematic relationships.
A recurring structural motif has been identified as a potential chemotaxonomic marker for the Polygalaceae family. researchgate.netresearchgate.netcnjournals.com This characteristic sequence is 3-O-(β-d-glucopyranosyl)-presenegenin 28-[O-α-L-rhamnopyranosyl-(1→2)-β-d-fucopyranosyl] ester. researchgate.netresearchgate.net The frequent occurrence of this core structure, often with additional acylations by methoxycinnamoyl groups, across various genera including Polygala, Muraltia, Carpolobia, and Securidaca, suggests a shared biosynthetic pathway and a close taxonomic relationship among these genera. researchgate.netresearchgate.netscribd.com
The presence of acylated this compound-type saponins is considered a useful chemotaxonomic marker for the Polygalaceae family. scribd.com The specific patterns of glycosylation and acylation on the this compound scaffold can contribute to the chemical fingerprint of a particular genus or species, aiding in their classification. For example, while the fundamental this compound core is widespread, the specific nature of the attached sugar chains and acyl groups can vary, providing a basis for differentiation. researchgate.net
The study of these compounds in Securidaca welwitschii, another member of the Polygalaceae, further supports the idea that this compound glycosides are characteristic of this family. thieme-connect.com The isolation of this compound from various members such as Bredemeyera, Carpolobia, Polygala, and Securidaca solidifies its importance as a sapogenin marker for this plant family. naturalis.nl
Biosynthesis of the Presenegenin Skeleton and Its Glycosides
Isoprenoid Pathway as a General Precursor
The journey to presenegenin begins with the universal isoprenoid pathway, a fundamental metabolic route responsible for the synthesis of a vast array of natural products, including triterpenoids. nih.govontosight.ai This pathway generates the essential five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govpnas.org These two molecules are the fundamental precursors for the assembly of all terpenoid compounds. kegg.jp In higher plants, the production of IPP and DMAPP is accomplished through two distinct and spatially separated pathways: the mevalonate (B85504) (MVA) pathway and the non-mevalonate (MEP/DOXP) pathway. nih.govpnas.orgnih.gov
Mevalonate (MVA) Pathway in Cytosol
Operating primarily in the cytosol and endoplasmic reticulum, the mevalonate (MVA) pathway is a key contributor to the biosynthesis of triterpenoids, including the this compound skeleton. nih.govplos.orgnih.gov This pathway commences with the condensation of three molecules of acetyl-CoA. pnas.orgscielo.br Research on Polygala tenuifolia, a plant known to produce this compound-containing saponins (B1172615), has indicated that the MVA pathway plays a more significant role in triterpenoid (B12794562) saponin (B1150181) biosynthesis compared to the MEP pathway. plos.org
Key Enzymes and Gene Expression Analysis
Several key enzymes govern the flux through the MVA pathway. The expression levels of genes encoding these enzymes often correlate with the accumulation of downstream products. In studies of P. tenuifolia, the expression of genes for squalene (B77637) synthase (SQS), squalene monooxygenase (SQE), and beta-amyrin (B1666858) synthase (β-AS) showed a high correlation with the concentration of triterpenoid saponins. plos.org
Squalene Synthase (SQS): This enzyme catalyzes the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene, a critical precursor for triterpenoids. ontosight.aifrontiersin.org
Squalene Monooxygenase (SQE): Also known as squalene epoxidase, SQE introduces an epoxide group to the squalene molecule, forming 2,3-oxidosqualene (B107256). plos.orgfrontiersin.org This step is crucial for the subsequent cyclization reactions that generate the diverse triterpenoid skeletons. researchgate.net
Beta-Amyrin Synthase (β-AS): This enzyme belongs to the family of oxidosqualene cyclases (OSCs) and is responsible for the cyclization of 2,3-oxidosqualene into the pentacyclic triterpene scaffold, β-amyrin. plos.orgresearchgate.net
Quantitative real-time PCR (qRT-PCR) analysis in P. tenuifolia revealed that the genes for phosphomevalonate kinase (PMK), SQS, SQE, and β-AS were significantly overexpressed in the roots, the primary site of triterpenoid saponin accumulation. plos.org
Table 1: Key Enzymes in the Mevalonate Pathway for this compound Precursor Biosynthesis This table is interactive. Click on the headers to sort.
| Enzyme Name | Abbreviation | Function | Gene Expression Correlation |
| Squalene Synthase | SQS | Condenses two farnesyl pyrophosphate (FPP) molecules to form squalene. | High correlation with triterpenoid saponin content in P. tenuifolia. plos.org |
| Squalene Monooxygenase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | High correlation with triterpenoid saponin content in P. tenuifolia. plos.org |
| Beta-Amyrin Synthase | β-AS | Cyclizes 2,3-oxidosqualene to form the β-amyrin skeleton. | High correlation with triterpenoid saponin content in P. tenuifolia. plos.org |
| Phosphomevalonate Kinase | PMK | Involved in the phosphorylation steps of the MVA pathway. | Significantly overexpressed in roots of P. tenuifolia. plos.org |
Non-Mevalonate (MEP/DOXP) Pathway in Plastids
The non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathway, operates within the plastids of plant cells. pnas.orgtaylorandfrancis.combionity.com This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates to produce IPP and DMAPP. pnas.orgbionity.com While the MVA pathway is the primary source for cytosolic sesquiterpenes and triterpenes, the MEP pathway is generally responsible for the synthesis of plastidial compounds like monoterpenes, diterpenes, and carotenoids. pnas.orgnih.gov Although both pathways coexist in plants, their relative contributions to specific terpenoid classes can vary between species and tissues. pnas.orgplos.org In some instances, there can be a unidirectional transport of IPP from the plastids to the cytosol, supplementing the cytosolic pool. pnas.orgnih.gov
Post-Cyclization Modifications
Following the formation of the initial triterpene skeleton, such as β-amyrin, a series of extensive modifications occur. These reactions, collectively known as post-cyclization modifications, are responsible for the vast structural diversity observed in triterpenoid saponins and are crucial for generating the final this compound structure and its glycosides. researchgate.netmdpi.com
Oxidations and Substitutions
The triterpenoid backbone undergoes various oxidative modifications, including hydroxylation, oxidation, and carboxylation. These reactions are primarily catalyzed by a large and diverse family of enzymes known as cytochrome P450-dependent monooxygenases (CYP450s). nih.govplos.orgfrontiersin.org CYP450s are responsible for introducing functional groups at specific positions on the triterpene scaffold, which is a critical step in the biosynthesis of complex saponins like those derived from this compound. frontiersin.orgfrontiersin.orgnih.gov The functionalization of the triterpene skeleton by CYP450s is a key determinant of the final biological activity of the resulting saponin. frontiersin.org
Glycosylation
The final step in the biosynthesis of this compound glycosides is glycosylation, the attachment of sugar moieties to the aglycone (this compound). researchgate.netmdpi.com This process is catalyzed by enzymes called glycosyltransferases (UGTs), which typically use uridine (B1682114) diphosphate (UDP)-activated sugars as donors. nih.govplos.orgmdpi.com Glycosylation significantly impacts the properties of the saponin, including its solubility, stability, and biological activity. mdpi.comfrontiersin.org The number, type, and linkage of the sugar chains attached to the this compound core contribute to the immense diversity of saponins found in nature. mdpi.comfrontiersin.orgnih.gov
Acylation Reactions
Acylation, the process of adding an acyl group, is a crucial modification in the biosynthesis of this compound-containing saponins, contributing to their structural diversity and biological activities. plos.orgbibliotekanauki.pl This reaction is catalyzed by acyltransferases, which transfer acyl groups from various donor molecules to the sapogenin backbone or its sugar moieties. mdpi.com
The acylation of this compound glycosides often occurs at the sugar residues attached to the C-28 position of the aglycone. plos.org For instance, in Polygala tenuifolia, two acylated this compound glycosides, E-onjisaponin H and Z-onjisaponin H, were identified. These compounds feature a p-methoxycinnamoyl group attached to the sugar chain. researchgate.net The presence of both trans (E) and cis (Z) isomers of the acyl group suggests the involvement of specific enzymatic or photo-isomerization processes. researchgate.net
The enzymes responsible for these acylation reactions are typically acyltransferases. While specific acyltransferases for this compound biosynthesis have not been fully characterized, studies on other triterpenoid saponins provide insights into the potential mechanisms. In Platycodon grandiflorus, the expression of an anthocyanin acyltransferase (AT) gene was found to increase in conjunction with other genes to promote the accumulation of delphinidin-based anthocyanins, highlighting the role of acyltransferases in modifying plant secondary metabolites. mdpi.com The formation of stable acyl-enzyme complexes is a key feature of the catalytic mechanism of some of these enzymes. nih.gov
The types of acyl groups found in this compound saponins can vary. Besides cinnamoyl derivatives, other acyl groups may be involved, leading to a wide array of structurally distinct saponins. The specific acyl groups and their attachment points are determined by the substrate specificity of the acyltransferases present in the plant.
Table 1: Examples of Acylated this compound Glycosides from Polygala tenuifolia
| Compound Name | Acyl Group | Isomer | Reference |
| E-onjisaponin H | p-methoxycinnamoyl | trans (E) | researchgate.net |
| Z-onjisaponin H | p-methoxycinnamoyl | cis (Z) | researchgate.net |
Transcriptomic and Metabolomic Approaches to Pathway Elucidation
The elucidation of the biosynthetic pathway of complex natural products like this compound has been significantly advanced by the integrated application of transcriptomics and metabolomics. nih.gov These "omics" technologies provide a comprehensive view of the genes being expressed and the metabolites being produced in an organism, allowing researchers to correlate gene expression patterns with the accumulation of specific compounds. researchgate.netscienceopen.comfrontiersin.org
In the context of this compound and other triterpenoid saponins, these approaches have been instrumental in identifying candidate genes encoding the biosynthetic enzymes. plos.orgnih.govresearchgate.net For example, in Polygala tenuifolia, a UPLC/Q-TOF MS-based metabolomic analysis was combined with qRT-PCR to investigate the relationship between gene expression and triterpenoid saponin biosynthesis. plos.org This study revealed that the expression levels of squalene synthase (SQS), squalene monooxygenase (SQE), and beta-amyrin synthase (β-AS) were highly correlated with the abundance of triterpenoid saponins, suggesting their key roles in the pathway. plos.orgsemanticscholar.org
Transcriptome sequencing of various plant tissues or plants at different developmental stages can reveal differentially expressed genes (DEGs) that are potentially involved in the biosynthesis of specific metabolites. researchgate.net For instance, a study on Sapindus mukorossi (soapberry) used combined metabolite profiling and transcriptome analysis to identify genes and transcription factors involved in saponin biosynthesis. researchgate.net Similarly, in Platycodon grandiflorus, whole-genome, transcriptome, and methylome analyses have provided insights into the evolution of platycoside biosynthesis, which shares precursors with this compound. nih.govnih.gov These analyses have highlighted the expansion of gene families such as CYP716 and β-amyrin synthases (bASs) as being important for the diversification of triterpenoid saponins. nih.gov
Metabolomic analysis, often performed using techniques like UPLC-Q-TOF-MS, allows for the identification and quantification of a wide range of metabolites, including this compound and its various glycosylated and acylated derivatives. plos.orgfrontiersin.org By comparing the metabolomes of different tissues or plants grown under different conditions, researchers can identify differentially accumulated metabolites (DAMs) and link them to the observed changes in gene expression. scienceopen.combg.ac.rs For example, in quinoa, a combined transcriptomic and metabolomic analysis identified farnesal (B56415) and (S)-2,3-epoxysqualene as key DAMs associated with triterpenoid saponin biosynthesis. scienceopen.com
The integration of transcriptomic and metabolomic data allows for the construction of gene-to-metabolite networks, providing a powerful tool for hypothesis generation and for prioritizing candidate genes for further functional characterization. nih.gov This integrated approach has proven to be highly effective in unraveling the complex biosynthetic pathways of triterpenoid saponins in various medicinal plants. frontiersin.orgnih.gov
Table 2: Key Genes in Triterpenoid Saponin Biosynthesis Identified Through Omics Approaches
| Gene | Enzyme | Plant Species | Reference |
| SQS | Squalene synthase | Polygala tenuifolia | plos.orgsemanticscholar.org |
| SQE | Squalene monooxygenase | Polygala tenuifolia | plos.orgsemanticscholar.org |
| β-AS | Beta-amyrin synthase | Polygala tenuifolia | plos.orgsemanticscholar.org |
| CYP716 family | Cytochrome P450 monooxygenases | Platycodon grandiflorus | nih.gov |
| GGPS | Geranylgeranyl pyrophosphate synthase | Platycodon grandiflorus | nih.gov |
Extraction and Isolation Methodologies for Presenegenin and Its Derivatives
Pre-Extraction Processing of Plant Material
Proper preparation of the plant material is a critical first step to ensure the efficient extraction of presenegenin and its derivatives. This stage aims to maximize the surface area of the material exposed to extraction solvents and to preserve the chemical integrity of the target compounds. journals.co.za
The roots of plants such as Polygala tenuifolia are typically harvested and then subjected to a drying process. nih.gov Drying is essential to reduce the water content, which can interfere with extraction efficiency, and to prevent microbial degradation of the plant material during storage. journals.co.za Methods such as air-drying or shade-drying are commonly employed to avoid the degradation of thermally sensitive compounds. journals.co.zatandfonline.com
Once adequately dried, the plant material is mechanically pulverized into a coarse or fine powder. journals.co.zanih.gov This powdering step significantly increases the surface area available for solvent penetration, leading to a more effective and thorough extraction of the desired saponins (B1172615). journals.co.za In some documented procedures, the powdered material is sieved to ensure a uniform particle size, which promotes consistency in the extraction process. nih.gov
Solvent-Based Extraction Approaches
Solvent extraction is the cornerstone for isolating saponins, including this compound derivatives, from the processed plant matrix. The choice of solvent and the extraction method are pivotal in determining the yield and purity of the initial crude extract.
The selection of solvents is guided by the polarity of the target molecules. This compound exists in plants as saponins, which are glycosides with a polar sugar component and a less polar aglycone (this compound). This amphipathic nature dictates the use of polar solvents for effective extraction.
Organic solvents, particularly alcohols mixed with water, are highly effective. Aqueous methanol (B129727) or ethanol (B145695) (commonly a 70% solution) is frequently used to extract these saponins from the powdered roots of Polygala tenuifolia. tandfonline.commdpi.comresearchgate.net The water component helps to swell the plant material, allowing the alcohol to penetrate the cell structures and dissolve the saponins. Other solvents like acetone (B3395972) and various chloroform-methanol-water mixtures have also been utilized. journals.co.za
Table 1: Solvents Used in the Extraction of this compound and Derivatives
| Solvent System | Plant Source Example | Rationale for Use |
|---|---|---|
| 70% Methanol | Polygala tenuifolia roots | Effectively extracts polar saponin (B1150181) glycosides. tandfonline.commdpi.com |
| Ethanol | Sida cordata (general) | A common solvent for extracting a broad range of phytochemicals. nih.gov |
| Ethyl Acetate (B1210297) (EtOAc) | Polygala tenuifolia extract | Used in sequential extraction to partition compounds of intermediate polarity. tandfonline.com |
Both sequential and continuous extraction methods are employed to obtain and fractionate this compound derivatives.
Continuous Extraction: Hot continuous extraction, often performed using a Soxhlet apparatus, is one method used. This technique involves repeatedly washing the plant material with a condensed solvent, which can be highly efficient. nih.gov Reflux extraction is another common laboratory method where the material is boiled with the solvent over a set period. tandfonline.comresearchgate.net
Sequential Extraction: A more common approach involves an initial extraction with a polar solvent mixture like aqueous methanol, followed by a sequential liquid-liquid partitioning of the resulting crude extract. tandfonline.com For instance, the methanol extract is often evaporated, and the residue is suspended in water. This aqueous suspension is then successively extracted with solvents of increasing polarity, such as ethyl acetate and n-butanol. tandfonline.com This process fractionates the extract, separating compounds based on their polarity, with the highly glycosylated saponins concentrating in the n-butanol fraction. jfda-online.com
Selection of Solvents Based on Polarity
Chromatographic Separation Techniques
Following extraction and initial fractionation, the resulting enriched extracts contain a complex mixture of compounds. Chromatography is an indispensable tool for the separation and purification of individual saponins. synthasite.com The principle relies on the differential partitioning of compounds between a stationary phase and a mobile phase. libretexts.org
Column chromatography is the primary method for purifying this compound derivatives from the concentrated fractions. nih.govnih.govkoreascience.kr A combination of different stationary phases is often used to achieve high purity.
Macroporous Adsorbent Resins (e.g., Diaion HP-20): Crude extracts, particularly butanol fractions, are frequently subjected to initial chromatography on a macroporous resin column, such as Diaion HP-20 or Amberlite XAD. mdpi.comnih.gov These non-polar, polystyrenic resins are effective for desalting and crudely separating saponins from other highly polar plant constituents. Elution is typically performed with a gradient of decreasingly polar solvents, such as a water-methanol mixture with increasing methanol concentration. mdpi.com
Silica (B1680970) Gel: Silica gel is a polar stationary phase used extensively for separating compounds based on polarity. koreascience.kr Fractions obtained from the macroporous resin column are often further purified on silica gel columns. nih.gov Elution is carried out using a mobile phase consisting of a mixture of solvents, such as chloroform (B151607) and methanol, with the polarity gradually increased to elute compounds with stronger interactions with the silica. mdpi.com
Sephadex LH-20: This stationary phase is used for size-exclusion chromatography, separating molecules based on their size. researchgate.net It is also effective for separating compounds with similar polarities. researchgate.net Fractions that contain mixtures of similar saponins after silica gel chromatography are often purified on a Sephadex LH-20 column, typically using methanol as the mobile phase. mdpi.commdpi.com
Table 2: Chromatographic Methods in this compound Isolation
| Chromatographic Technique | Stationary Phase | Purpose in Isolation Workflow |
|---|---|---|
| Column Chromatography | Macroporous Resin (Diaion HP-20) | Initial fractionation of crude saponin extract. mdpi.comnih.gov |
| Column Chromatography | Silica Gel | Separation of compounds based on polarity. koreascience.krnih.gov |
Medium Pressure Liquid Chromatography (MPLC)
Medium Pressure Liquid Chromatography (MPLC) serves as a crucial step in the fractionation of crude extracts, bridging the gap between low-pressure column chromatography and high-performance liquid chromatography (HPLC). uu.sedokumen.pub It is particularly useful for processing larger quantities of extract, with the primary goal of obtaining enriched fractions rather than pure compounds in a single step. uu.se
MPLC operates at pressures up to 40 bar and utilizes columns with larger particle sizes (typically 25-40 µm) compared to HPLC. dokumen.pub This allows for higher flow rates and faster separations, making it an efficient method for the initial fractionation of complex mixtures. uu.se The conditions for MPLC can often be directly translated from analytical HPLC, particularly when using reversed-phase supports. dokumen.pub
In the context of isolating saponins like those derived from this compound, MPLC is often employed with silica gel or reversed-phase (e.g., C18) stationary phases. mdpi.comnih.gov For instance, a crude extract can be loaded onto a silica flash MPLC column and eluted with a solvent system such as a mixture of dichloromethane, methanol, water, and acetic acid to yield several saponin-enriched fractions. nih.gov Another example involves the use of a C18 column with a methanol-water gradient to separate sub-fractions of a plant extract. mdpi.com
Table 1: Examples of MPLC Applications in Triterpenoid (B12794562) Saponin Isolation
| Plant Source | Stationary Phase | Mobile Phase | Purpose |
| Akebia trifoliata | C18 | Methanol/Water gradient | To obtain nine sub-fractions from a larger fraction for further purification. mdpi.com |
| Quillaja brasiliensis | Silica Gel | Dichloromethane/Methanol/Water/Acetic Acid (isocratic) | To fractionate an immunoadjuvant preparation and collect saponin-rich fractions. nih.gov |
| Cussonia spicata | C-8 | Methanol/Water | To obtain molluscicidal saponins in sufficient quantities for biological testing. dokumen.pub |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification of this compound and its derivatives due to its high resolution and sensitivity. lpdlabservices.co.uk It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. teledynelabs.com
Preparative and semi-preparative HPLC are the methods of choice for isolating pure compounds in sufficient quantities for structural analysis and further research. hta-it.comnih.gov The primary distinction between analytical, semi-preparative, and preparative HPLC lies in the scale of the separation. researchgate.net
Semi-preparative HPLC is used for purifying smaller quantities of substances, typically from micrograms to lower milligrams, and often serves as a bridge between analytical and preparative scales. hta-it.com
Preparative HPLC is designed for purifying larger amounts of compounds, from milligrams to grams. hta-it.com
These techniques utilize columns with larger internal diameters and particle sizes compared to analytical HPLC to accommodate larger sample loads. researchgate.net The goal is to collect fractions corresponding to the peaks in the chromatogram, which contain the purified compounds. dlsu.edu.ph For instance, sub-fractions obtained from MPLC can be further purified by preparative HPLC using a C18 column with a methanol-water gradient to yield pure saponin compounds. mdpi.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used mode of HPLC for the separation of natural products, including saponins. veeprho.com It employs a nonpolar stationary phase, typically C18-bonded silica, and a polar mobile phase, which is usually a mixture of water with an organic solvent like acetonitrile (B52724) or methanol. phenomenex.com
In RP-HPLC, hydrophobic compounds interact more strongly with the nonpolar stationary phase and are retained longer, while more polar compounds elute earlier. phenomenex.com The separation can be optimized by adjusting the composition of the mobile phase, such as the ratio of organic solvent to water. veeprho.com This technique is highly effective for separating the structurally similar saponins found in plant extracts. nih.gov The versatility and reproducibility of RP-HPLC make it a cornerstone of natural product isolation. creative-proteomics.com
Table 2: Examples of HPLC Conditions for this compound Derivative Isolation
| Compound Type | Column | Mobile Phase | Detection |
| Triterpenoid Saponins | Fuji-C18 (10 μm) | Methanol/Water gradient | UV |
| Triterpenoid Saponins | YMC-Pack ODS-A (50 μm) | Methanol/Water gradient | UV-Vis |
| Hederacoside C | NovaPak C18 | Acetonitrile/Water with 0.1% glacial acetic acid | Not specified |
Preparative and Semi-Preparative HPLC
Bioassay-Guided Fractionation Strategies
Bioassay-guided fractionation is a systematic approach used to identify and isolate bioactive compounds from natural sources. mdpi.comresearchgate.net This strategy involves a stepwise separation of a crude extract, followed by biological testing of the resulting fractions at each stage. researchgate.net The active fractions are then subjected to further separation until a pure, bioactive compound is isolated. journals.co.za
This methodology has been successfully applied to the isolation of this compound derivatives with specific biological activities. For example, a methanol extract of Polygala tenuifolia roots showing neuroprotective effects was subjected to bioassay-guided fractionation. nih.gov This led to the isolation of several onjisaponins, which are triterpenoid saponins, that demonstrated neuroprotective activity. nih.gov
Similarly, this approach has been used to identify compounds with anti-inflammatory properties from Polygala japonica and other medicinal plants. nih.govtandfonline.com The process typically begins with a crude extract that exhibits a desired biological effect. This extract is then separated into fractions using techniques like MPLC. Each fraction is tested, and the most potent fraction is selected for further purification by methods such as preparative HPLC, leading to the isolation of the active principle. mdpi.comnih.gov This targeted approach ensures that the chemical isolation efforts are focused on the compounds responsible for the observed biological activity.
Advanced Spectroscopic and Analytical Techniques for Presenegenin Structure Elucidation and Analysis
Mass Spectrometry (MS) Applications
Mass spectrometry-based techniques are instrumental in the structural elucidation of presenegenin and its glycosides. The choice of ionization source and mass analyzer dictates the quality and type of information obtained, from accurate mass measurements to detailed fragmentation patterns.
Ultra-Performance Liquid Chromatography / Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS)
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS) is a powerful tool for the rapid separation and identification of chemical constituents in complex mixtures. nih.gov This technique combines the high-resolution separation capabilities of UPLC with the high mass accuracy and sensitivity of Q-TOF MS. nih.gov
The negative ion mode is often preferred for the detection of saponins (B1172615) as it facilitates the confirmation of molecular or quasimolecular ions. plos.org The accurate mass measurement provided by Q-TOF MS allows for the determination of elemental compositions, a critical step in the identification of unknown compounds. thieme-connect.com
Table 1: Selected Compounds Identified in Botanical Extracts Using UPLC/Q-TOF MS
| Compound | Formula | Observed m/z | Source Material | Reference |
| This compound | C30H46O7 | 563.3226 [M+HCOO]⁻ | Sophorae Fructus | thieme-connect.com |
| Tenuifolin | C36H56O12 | 703.3648 [M+Cl]⁻ | Polygala tenuifolia | plos.org |
| Polygalacic acid | C30H46O5 | 485.3272 [M-H]⁻ | Polygala tenuifolia | plos.org |
Ultra-High Performance Liquid Chromatography / Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)
Building upon the principles of UPLC, Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes to achieve even greater resolution and speed of analysis. When coupled with QTOF-MS, it becomes a highly effective platform for the comprehensive analysis of complex samples.
This technique has been instrumental in identifying novel compounds from various plant sources. For example, UHPLC-QTOF-MS analysis of Radix Polygalae has led to the identification of new acylated this compound glycosides. researchgate.net The high-resolution mass spectrometry data is crucial for elucidating the structures of these complex saponins. researchgate.net Furthermore, UHPLC-QTOF-MS combined with multivariate statistical analysis has been used to compare the chemical profiles of crude and processed botanical materials, revealing significant differences in their composition. researchgate.net
Electrospray Ionization Ion Trap Multiple-Stage Mass Spectrometry (ESI-IT-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules like saponins. When coupled with an Ion Trap (IT) mass analyzer, it allows for multiple stages of fragmentation (MSn), providing detailed structural information. nih.gov
ESI-IT-MS has been extensively used to investigate the structures of triterpene saponins isolated from Polygala tenuifolia. researchgate.net By analyzing the MSn spectra in both positive and negative ion modes, researchers can deduce the fragmentation patterns of these compounds. researchgate.net This technique is capable of revealing key structural features, such as the cleavage of specific sugar moieties or modifications on the aglycone. researchgate.net For instance, characteristic fragmentation patterns can indicate the presence of a 23-COOH group on the oleanene-type saponin (B1150181) aglycone when coupled with a 3-Glc substitute. researchgate.net The ability to perform multiple fragmentation steps (MSn) is a significant advantage of ion trap mass spectrometry for carbohydrate analysis, as it can reveal branching patterns and intersaccharide linkages that are not discernible with single-stage MS/MS. nih.gov
Gas Chromatography / Mass Spectrometry (GC/MS)
Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. innovatechlabs.com It is a widely used method for the analysis of volatile and semi-volatile compounds. innovatechlabs.comacs.org The process involves injecting a sample into the GC, where it is vaporized and separated into its individual components as it travels through a capillary column. innovatechlabs.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for each component that can be used for identification. innovatechlabs.com
While this compound itself is not sufficiently volatile for direct GC/MS analysis, derivatization techniques can be employed to convert it into a more volatile form. The primary application of GC/MS in the context of this compound is often in the analysis of less polar or smaller molecules that may be present in the same extracts. For instance, GC/MS has been used to analyze the chemical composition of smoke from various materials and to identify bioactive compounds in natural products. nih.govrjptonline.org The operating conditions, such as the type of column, carrier gas flow rate, and temperature programming, are optimized to achieve the best separation of the target analytes. nih.govmdpi.com
Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Fast Atom Bombardment Mass Spectrometry (FABMS) is a soft ionization technique that uses a high-energy beam of neutral atoms to desorb and ionize molecules from a non-volatile liquid matrix. creative-proteomics.comwikipedia.org This method is particularly effective for analyzing thermally unstable and non-volatile compounds like saponins and peptides. creative-proteomics.comnih.gov FABMS typically produces protonated molecules [M+H]+ and deprotonated molecules [M-H]-, providing clear molecular weight information. wikipedia.org It has been successfully used in the structural elucidation of new this compound glycosides, such as reiniosides A-F, isolated from the roots of Polygala reinii. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is an analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. nih.gov This high resolution is crucial for distinguishing between compounds with very similar molecular weights. nih.gov HRESIMS has been employed in the characterization of various natural products, including those containing this compound. researchgate.net The accurate mass data obtained from HRESIMS is a critical piece of evidence in the structural elucidation of new and known compounds. researchgate.net
Table 2: Comparison of FABMS and HRESIMS in this compound Analysis
| Technique | Ionization Principle | Key Advantages for this compound Analysis | Typical Information Obtained |
| FABMS | Bombardment with high-energy neutral atoms in a liquid matrix. wikipedia.org | Effective for non-volatile and thermally labile saponins; provides clear molecular ion peaks. creative-proteomics.comnih.gov | Molecular weight, some fragmentation data. nih.gov |
| HRESIMS | Soft ionization via electrospray with high-resolution mass analysis. | Provides highly accurate mass measurements for elemental composition determination. nih.govnih.gov | Precise molecular formula. researchgate.net |
Molecular Networking Strategies
Molecular networking is a powerful bioinformatics approach that organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. biorxiv.orgnih.gov This method allows for the visualization of the chemical space within a complex mixture, grouping structurally related molecules into clusters or "networks." github.io It is a valuable tool for dereplication, the rapid identification of known compounds, and the discovery of new natural product analogues. nih.gov
In the context of this compound research, molecular networking can be used to analyze large LC-MS/MS datasets from plant extracts known to contain saponins. By comparing the MS/MS spectra within the dataset and against public spectral libraries, researchers can quickly identify known this compound glycosides and pinpoint potential new derivatives based on their spectral similarity to known compounds. researchgate.net This strategy significantly accelerates the discovery process by highlighting novel structures within a complex chemical background. nih.gov The topology of the resulting networks can also provide insights into the biosynthetic relationships between different compounds. biorxiv.org Molecular networking has been applied to predict the key components in traditional medicine formulations that may contain this compound. benthamdirect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structure elucidation of this compound and its derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can meticulously map the carbon skeleton and the precise location and stereochemistry of substituent groups. researchgate.net
One-dimensional NMR provides fundamental information about the chemical environment of protons (¹H) and carbons (¹³C) within the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals characteristic signals for its methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups. For instance, the ¹H NMR spectrum of a this compound derivative recorded in deuterated pyridine (B92270) (C5D5N) shows distinct singlets for the five tertiary methyl groups at δ 0.76, 0.91, 1.13, 1.53, and 1.99 ppm. jfda-online.com A key feature is the signal for the olefinic proton at C-12, which typically appears as a triplet around δ 5.79 ppm. jfda-online.com The chemical shifts and coupling patterns of the protons provide initial clues about their connectivity and spatial arrangement.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms and their chemical environments. The spectrum of this compound displays signals for the five methyl carbons, the olefinic carbons of the C-12 double bond, and the carbons of the two carboxylic acid groups at C-23 and C-28. For example, in a this compound derivative, the C-24 methyl carbon appears at δ 14.2 ppm. jfda-online.com The chemical shifts are sensitive to the electronic environment, allowing for the differentiation of sp³, sp², and carbonyl carbons. mdpi.comresearchgate.net
A representative set of ¹H and ¹³C NMR data for a this compound derivative is presented below.
Table 1: ¹H and ¹³C NMR Data for a this compound Derivative in C5D5N
| Position | δC (ppm) | δH (ppm) (J in Hz) |
|---|---|---|
| 12 | --- | 5.79 (t, J = 4.0) |
| 18 | --- | 3.21 (dd, J = 10.0, 3.0) |
| 24 | 14.2 | 0.76 (s) |
| 25 | --- | 0.91 (s) |
| 26 | --- | 1.13 (s) |
| 29 | --- | 1.53 (s) |
| 30 | --- | 1.99 (s) |
Data sourced from a study on norepinephrine (B1679862) transporter inhibitors from Polygala tenuifolia. jfda-online.com
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. princeton.edu It is instrumental in tracing out the spin systems within the this compound molecule, helping to connect the protons in the various ring systems. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. slideshare.netprinceton.edu This is particularly valuable for determining the relative stereochemistry of the molecule, such as the orientation of the methyl groups and substituents on the steroid-like core. jfda-online.com
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just adjacent ones. princeton.edu This is especially useful for identifying the complete proton network of the sugar moieties in this compound glycosides. jfda-online.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. wikipedia.orgprinceton.edu This provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of carbon resonances based on their attached protons. researchgate.net
The collective interpretation of these 1D and 2D NMR experiments allows for the complete and unambiguous assignment of the complex structure of this compound and its natural derivatives. researchgate.netnih.gov
1D NMR (e.g., 1H NMR, 13C NMR)
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores, such as conjugated systems. unchainedlabs.comsci-hub.seej-eng.org this compound itself, lacking an extensive conjugated system, exhibits relatively simple UV spectra. However, when derivatized or in the presence of certain chromophoric groups, UV-Vis spectroscopy can be a useful analytical tool. For instance, the oxidation of this compound to form an α,β-unsaturated ketone introduces a chromophore that can be readily detected by UV spectroscopy, with a characteristic absorption maximum around 250 nm. koreascience.kr
Other Spectroscopic Methods (e.g., Circular Dichroism (CD), X-ray Crystallography)
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. bbk.ac.uk It is a powerful technique for studying chiral molecules and determining their absolute configuration. rsc.org For chiral compounds like this compound and its derivatives, CD spectroscopy can be used to characterize their stereochemical features. nih.gov
X-ray Crystallography: This technique provides the most definitive three-dimensional structural information of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. nih.gov If a suitable crystal of this compound or a derivative can be obtained, X-ray crystallography can confirm the complete structure and stereochemistry with unparalleled precision. nih.gov
Quantitative Analysis Methodologies (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its saponins in complex mixtures, such as plant extracts. dergipark.org.tr
A typical HPLC method for the quantitative analysis of this compound-containing samples involves a reversed-phase column, such as a C18 column. nih.gov The separation is achieved using a gradient elution system, commonly with a mobile phase consisting of acetonitrile (B52724) and water (often with a modifier like formic acid). nih.gov Detection is frequently performed using a UV detector, typically set at a low wavelength around 203 nm to detect the non-chromophoric saponins. nih.gov By comparing the retention time and peak area of the analyte with that of a known reference standard, the concentration of this compound or its glycosides in the sample can be accurately determined. nih.govscispace.com
Table 2: Example of HPLC Method Parameters for Analysis of this compound-related Compounds
| Parameter | Condition |
|---|---|
| Column | ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile |
| Flow Rate | 0.9 mL/min |
| Detection | 203 nm |
| Column Temperature | 30°C |
Data sourced from a study on the analysis of components from a "ginseng-polygala" drug pair. nih.gov
Chemical Synthesis and Derivatization of Presenegenin
Total Synthesis Approaches
Presenegenin is primarily obtained as an aglycone from the hydrolysis of saponins (B1172615) isolated from natural sources, most notably from plants of the Polygala genus. acs.orgiupac.org A comprehensive de novo total synthesis of the this compound molecule has not been a major focus in the published literature, likely due to its complex, stereochemically rich pentacyclic structure and its relative availability from nature. The field of synthetic organic chemistry has seen the successful total synthesis of other intricate natural products, including various triterpenoid (B12794562) saponin (B1150181) aglycones. mdpi.comresearchgate.netnih.gov These endeavors often involve dozens of steps and showcase advanced synthetic strategies. However, for this compound, the more common and practical approach remains the isolation of its glycosides, such as Tenuifolin, followed by hydrolysis to yield the aglycone for further derivatization. iupac.org
Semisynthetic Modifications of this compound
The chemical architecture of this compound, an olean-12-ene (B1638996) derivative, makes it an ideal substrate for semisynthetic modifications. acs.org These modifications aim to generate novel analogs with potentially enhanced biological activities or improved physicochemical properties. The key functional groups available for derivatization are the hydroxyl groups at C-2, C-3, and C-27, and the carboxylic acid groups at C-23 and C-28.
Semisynthesis programs often leverage readily available triterpenoid substrates, such as oleanolic acid, which shares the same oleanane (B1240867) skeleton. acs.orgnih.govCurrent time information in Bangalore, IN. Strategies applied to oleanolic acid, such as modifications at the C-3 hydroxyl, C-28 carboxylic acid, and the C-12 double bond, provide a roadmap for the potential derivatization of this compound. acs.orgCurrent time information in Bangalore, IN. Hundreds of new chemical entities have been created from such programs, shedding light on the therapeutic potential of pentacyclic triterpenoids. nih.gov These modifications include esterification, amidation, and the introduction of new heterocyclic rings to the core structure. Current time information in Bangalore, IN.
Oxidation Reactions (e.g., 11-Keto and 12-Keto Derivatives)
The introduction of oxo-groups at specific positions on the triterpenoid skeleton can significantly influence biological activity. Research into the oxidation of this compound has yielded specific keto derivatives. In one study, the oxidation of this compound dimethyl ester triacetate with chromium trioxide in acetic acid produced two distinct ketone derivatives. nih.govmdpi.com The primary product was the 12-keto derivative, with the 11-keto derivative also being formed. nih.gov
Subsequent mild alkaline hydrolysis of these oxidized products afforded 11-keto-presenegenin dimethyl ester and 12-keto-presenegenin dimethyl ester-12,27-hemiketal. nih.gov This demonstrates a targeted method for introducing functionality to the C-ring of the this compound core, which is a common strategy in the synthesis of corticomimetic triterpenoids. nih.gov
| Product Name | Oxidation Position | Resulting Structure after Hydrolysis | Melting Point (°C) |
|---|---|---|---|
| 11-Keto Derivative | C-11 | 11-Keto-presenegenin dimethyl ester | 232-234 |
| 12-Keto Derivative (Main Product) | C-12 | 12-Keto-presenegenin dimethyl ester-12,27-hemiketal | 240-242 |
Glycosylation and Acylation in vitro
Glycosylation: The natural occurrence of this compound is as an aglycone for saponins, which are inherently glycosylated molecules. nih.govdntb.gov.ua In vitro enzymatic glycosylation offers a powerful tool for creating novel saponin analogs under mild and highly selective conditions. dntb.gov.ua This process typically utilizes glycosyltransferases (GTs), specifically UDP-dependent glycosyltransferases (UGTs), which catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to an acceptor molecule like this compound. acs.orgdntb.gov.uacolab.ws
Studies on oleanane-type triterpenoids have demonstrated the utility of microbial GTs for this purpose. For instance, bacterial GTs have shown high regioselectivity, catalyzing O-glycosylation at specific hydroxyl or carboxyl groups on the triterpenoid scaffold. dntb.gov.ua This enzymatic approach avoids the need for complex protecting group strategies often required in chemical glycosylation and allows for the synthesis of derivatives with improved water solubility and modified bioactivity.
Acylation: Acylation is another key modification, both in nature and in the laboratory, used to derivatize this compound and related triterpenoids. nih.govdntb.gov.ua In vitro acylation can be achieved through both chemical and enzymatic methods.
Chemical Acylation: Standard laboratory procedures can be used to acylate the hydroxyl groups of this compound. A common method involves reacting the triterpenoid with an acylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). nih.gov Other methods include using chloroacetic anhydride to introduce a reactive handle for further modification. mdpi.com
Enzymatic Acylation: For greater regioselectivity, enzyme-catalyzed acylation is a preferred method. mdpi.com Lipases, such as the lipase (B570770) from Candida antarctica (often immobilized as Novozym 435), have been successfully used to regioselectively acylate polyhydroxylated natural products, including triterpene glycosides. mdpi.com These reactions typically use an acyl donor like vinyl acetate (B1210297) and are performed in non-aqueous solvents, allowing for the selective esterification of primary hydroxyl groups over secondary ones. mdpi.com
Process Development for Analog Preparation
The efficient preparation of this compound and its derivatives is crucial for enabling further research and development. A significant advancement in this area is the move from traditional batch processing to more efficient continuous flow manufacturing. nih.gov This is particularly relevant for the preparation of Tenuifolin (this compound 3-β-D-glucopyranoside), a key saponin from which this compound is often derived.
An improved process for preparing Tenuifolin from the root of Polygala senega L. has been developed using a hydrolytic continuous flow system under high-temperature and high-pressure conditions. This modern approach offers substantial advantages over older, multi-day batch methods.
| Parameter | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Total Preparation Time | 16 hours | 5 hours |
| Yield (w/w from root) | 0.59% | 2.08% |
| Methodology | Multi-step extraction and purification | Continuous hydrolysis and column chromatography |
Structure Activity Relationship Sar Studies of Presenegenin and Its Analogs
Correlation of Aglycone Structure with Biological Mechanisms
The foundational structure for presenegenin is the pentacyclic oleanane (B1240867) skeleton. bibliotekanauki.plresearchgate.net this compound itself is chemically defined as (2β,3β,4α)-2,3,27-trihydroxyolean-12-ene-23,28-dioic acid. researchgate.netresearchgate.net The inherent biological potential of its derivatives begins with this core structure. The oleanane framework provides a rigid scaffold that positions various functional groups in a specific three-dimensional orientation, which is crucial for interaction with biological targets. researchgate.net
The biological activities of saponins (B1172615) with an oleanane skeleton are influenced by features such as hydroxylation patterns and the level of oxidation on the triterpene framework. researchgate.net In this compound, the hydroxyl groups at positions C-2, C-3, and C-27, along with the carboxylic acid functions at C-23 and C-28, are key determinants of its polarity and ability to form hydrogen bonds. These groups create a distinct hydrophilic face on the otherwise lipophilic molecule, which is fundamental to its interaction with cell membranes and proteins. Triterpenoid (B12794562) saponins are generally understood to have a triterpene this compound aglycone as their basic structure, with variations arising from different substituents. plos.org
Research into triterpene sapogenins indicates that even subtle changes to the aglycone, such as the position of double bonds or the stereochemistry of substituents, can lead to significant differences in biological activity. researchgate.net While many saponins derived from this compound share this common aglycone, their diverse pharmacological profiles underscore the critical role of the attached glycosidic and acyl chains in modulating the core's intrinsic properties.
Influence of Sugar Moieties on Molecular Interactions
The number, type, and linkage of sugar units attached to the this compound core are paramount in defining the molecular interactions and, consequently, the biological activity of the resulting saponins. researchgate.net These sugar chains, typically attached at the C-3 hydroxyl group or the C-28 carboxylic acid group, significantly alter the compound's solubility, size, and stereochemistry. plos.org Saponins are chemically complex compounds composed of these triterpenoid aglycones linked to oligosaccharide moieties. researchgate.net
The interaction of saponins with biological systems is often mediated by these sugar chains. For instance, the sugar moieties can engage in hydrogen bonding and other non-covalent interactions with receptors, enzymes, and membrane components. nih.govmdpi.com The specific sequence and anomeric configuration (α or β) of the sugars are critical. For example, in various this compound glycosides isolated from Polygala species, complex oligosaccharide chains are common. researchgate.netresearchgate.net These chains can include a variety of monosaccharides, demonstrating the structural diversity that can be generated from a single aglycone. researchgate.net
Studies on this compound-derived saponins from Polygala myrtifolia and Muraltia heisteria have identified intricate sugar chains ester-linked to the C-28 position. researchgate.netresearchgate.net The specific arrangement, such as a branched structure, has been shown to be crucial for activity. tandfonline.com The interaction between a sugar and a peptide bond, a fundamental interaction in biological systems, has been shown to occur preferentially via specific hydroxyl groups on the sugar, highlighting the importance of the glycan structure in directing molecular recognition. rsc.org
Table 1: Examples of Sugar Moieties in this compound-Derived Saponins
| Saponin (B1150181) Derivative | Source Organism | Attached Sugars | Reference |
|---|---|---|---|
| Myrtifoliosides | Polygala myrtifolia | D-glucose, D-galactose, D-xylose, L-rhamnose, D-apiose, L-arabinose, D-fucose | researchgate.net |
| Muraltiosides | Muraltia heisteria | D-glucose, D-fucose, L-rhamnose, and others | researchgate.net |
| Onjisaponins | Polygala tenuifolia | D-glucose, L-rhamnose, D-galactose, D-fucose, D-apiose, D-xylose | researchgate.net |
Impact of Acyl Groups on Structure-Activity Profiles
Acylation, the addition of an acyl group to the sugar moieties, provides another layer of structural and functional diversity to this compound saponins. These acyl groups, often aromatic, can significantly modify the compound's lipophilicity and its ability to interact with biological targets. The substitution of an acyl group on the sugar chain has been shown to be a key factor in the structure-activity relationship of these molecules. biocrick.com
Common acyl groups found in naturally occurring this compound saponins include methoxycinnamoyl derivatives. For instance, many saponins isolated from Polygala and related genera are acylated with p-methoxycinnamoyl, dimethoxycinnamoyl, or trimethoxycinnamoyl groups. researchgate.netresearchgate.net These acylations often occur at specific positions on one of the sugar residues, such as the 4-position of a fucose unit. researchgate.net The presence and even the geometry (trans/cis or E/Z) of these acyl groups can have a profound effect on biological activity, influencing properties such as hypoglycemic and cytotoxic effects. researchgate.net In many cases, researchers isolate inseparable mixtures of trans and cis isomers, indicating their natural coexistence and potential synergistic roles. researchgate.netresearchgate.net
Table 2: Common Acyl Groups Found in this compound Saponins
| Acyl Group | Example Saponin Source | Attachment Point | Reference |
|---|---|---|---|
| trans-4-Methoxycinnamoyl | Polygala myrtifolia | Position 4 of fucose moiety | researchgate.net |
| cis-4-Methoxycinnamoyl | Polygala myrtifolia | Position 4 of fucose moiety | researchgate.net |
| (E)-3,4,5-Trimethoxycinnamoyl | Muraltia heisteria | Sugar moiety | researchgate.net |
| (Z)-3,4,5-Trimethoxycinnamoyl | Muraltia heisteria | Sugar moiety | researchgate.net |
Systematic Derivatization and SAR Mapping
To fully understand the contribution of each structural component, researchers employ systematic derivatization, creating a series of analogs where specific parts of the molecule are altered. This allows for a direct correlation between the structural change and the resulting biological activity, a process known as SAR mapping. The synthesis of analogs facilitates SAR studies and the discovery of optimal structures for potential applications. referencecitationanalysis.com
For saponins like those derived from this compound, this process can involve:
Modification of the Aglycone: Creating semi-synthetic aglycones with altered hydroxylation or oxidation patterns to see how the core structure contributes to activity.
Variation of Sugar Chains: Synthesizing glycosides with different sugars, shorter or longer chains, or altered linkage points to probe the role of the glycan part.
Alteration of Acyl Groups: Attaching different acyl groups to the sugar moieties to determine the optimal size, lipophilicity, and electronic properties for a desired activity.
Structure-activity relationship studies on related compounds have revealed that specific functional groups are necessary for certain biological activities. jst.go.jp For example, studies on other complex natural products have shown that even small changes, like the removal of a methyl group, can act as an effective inhibitor of certain enzymes. jst.go.jp This systematic approach is essential for optimizing lead compounds, potentially enhancing their potency and selectivity while minimizing undesirable effects.
Computational Approaches to SAR
In recent years, computational methods have become invaluable tools for accelerating SAR studies of complex natural products like this compound saponins. These in silico approaches can predict how a molecule will interact with a biological target, guiding the synthesis of more effective analogs.
Key computational techniques applicable to this compound SAR include:
Molecular Docking: This method simulates the binding of a ligand (the saponin) to the active site of a target protein. Molecular docking has been used to confirm the inhibitory mechanisms of saponins from Polygala species against enzymes like α-amylase and to evaluate the specific molecular interactions involved. researchgate.net The binding energies calculated from docking can help rank potential inhibitors and explain experimental results. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate variations in the chemical structure of a series of compounds with their biological activity.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a saponin and its interaction with a target or a cell membrane over time, offering a more detailed picture than static docking. nih.gov
These computational tools, often used in conjunction with experimental data, allow for the rational design of novel derivatives and a deeper understanding of the molecular basis of their activity. nih.gov
Molecular Mechanisms and Pathways of Presenegenin and Its Glycosides Preclinical Research
Neuroprotective Mechanisms
Senegenin (B1205072), a major bioactive saponin (B1150181) derived from presenegenin, has demonstrated significant neuroprotective properties in various preclinical models. researchgate.netresearchgate.net The mechanisms behind this protection involve the modulation of critical cellular pathways related to cell survival, oxidative stress, and memory functions. Biochemical analyses have confirmed that the primary active components of Polygala tenuifolia are saponins (B1172615) derived from this compound. researchgate.netnih.gov
Preclinical studies using rat pheochromocytoma (PC12) cells, a common model for neuronal research, have shown that this compound derivatives can inhibit apoptosis (programmed cell death). nih.govscienceopen.com In models where apoptosis was induced by amyloid-beta (Aβ) peptides, a key factor in Alzheimer's disease pathology, pretreatment with senegenin significantly reduced the rate of cell death. nih.gov
The anti-apoptotic effect is mediated through the regulation of key proteins in the apoptotic cascade. researchgate.net Senegenin treatment has been found to upregulate the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax. researchgate.netscienceopen.com This shift in the Bcl-2/Bax ratio is crucial for preventing the initiation of the apoptotic pathway. researchgate.net For instance, in Aβ₁₋₄₂-induced PC12 cells, senegenin dose-dependently decreased the apoptotic rate from 64.27% to as low as 15.74% at a 60 μM concentration. nih.gov These findings highlight the potential of senegenin to protect neuronal cells from apoptotic insults. researchgate.netnih.gov
Table 1: Effect of Senegenin on Apoptotic Markers in Aβ₁₋₄₂-Induced PC12 Cells
| Marker | Effect of Senegenin Treatment | Outcome | Reference |
|---|---|---|---|
| Apoptotic Rate | Decreased in a dose-dependent manner | Inhibition of cell death | nih.gov |
| Bcl-2 (Anti-apoptotic) | Upregulated | Promotion of cell survival | researchgate.netscienceopen.com |
| Bax (Pro-apoptotic) | Downregulated | Inhibition of apoptosis | researchgate.netscienceopen.com |
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases. researchgate.netscienceopen.com this compound derivatives have been shown to exert potent antioxidant effects. researchgate.net
In cellular models, senegenin pretreatment significantly attenuated the intracellular accumulation of ROS induced by Aβ. nih.govscienceopen.com This effect is linked to the activation of key antioxidant defense systems. Senegenin promotes the nuclear translocation of Nuclear factor E2-related factor 2 (Nrf2), a master regulator of antioxidant responses. researchgate.net The activation of Nrf2, in turn, increases the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), which helps to neutralize oxidative stress. researchgate.netscienceopen.com Studies have demonstrated that senegenin treatment leads to a dose-dependent reduction in ROS levels and enhances the expression of HO-1 and the nuclear translocation of Nrf2 in PC12 cells. researchgate.netnih.gov
Table 2: Effect of Senegenin on Oxidative Stress Markers
| Marker | Effect of Senegenin Treatment | Mechanism | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Significantly decreased | Attenuation of oxidative damage | nih.govscienceopen.com |
| Nuclear factor E2-related factor 2 (Nrf2) | Promoted nuclear translocation | Activation of antioxidant response | researchgate.net |
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis. nih.gov The neuroprotective effects of senegenin are closely linked to the activation of this pathway. researchgate.netresearchgate.net
Research has shown that senegenin can enhance the phosphorylation of both PI3K and Akt in a dose-dependent manner. researchgate.netnih.gov In Aβ-treated neuronal cells, where the PI3K/Akt pathway is often suppressed, senegenin treatment restored the levels of phosphorylated PI3K (P-PI3K) and phosphorylated Akt (P-Akt). researchgate.netscienceopen.com This activation of the PI3K/Akt pathway is considered a key mechanism through which senegenin exerts its anti-apoptotic and pro-survival effects in neuronal cells. researchgate.netnih.gov The inhibition of this pathway with specific inhibitors was found to block the neurotrophic effects of senegenin, confirming its essential role. nih.gov
Table 3: Effect of Senegenin on the PI3K/Akt Pathway
| Protein | Effect of Senegenin Treatment | Outcome | Reference |
|---|---|---|---|
| P-PI3K/PI3K Ratio | Increased in a dose-dependent manner | Activation of the pathway | researchgate.netscienceopen.com |
Preclinical studies on aged and amnesic animal models have indicated that saponins derived from Polygala tenuifolia, including derivatives of this compound, can improve learning and memory. researchgate.net These compounds have been shown to attenuate memory impairments induced by substances like scopolamine. researchgate.net
The mechanisms underlying these cognitive-enhancing effects are multifaceted. Research suggests that these compounds may improve memory by modulating neurotransmitter systems in the hippocampus and cortex. researchgate.net Specifically, administration of tenuifolin, a this compound derivative, was found to increase the levels of norepinephrine (B1679862) and dopamine (B1211576) in the hippocampus and decrease the activity of acetylcholine (B1216132) esterase (AChE) in the cortex of aged mice. researchgate.net By influencing these neurotransmitter levels, this compound glycosides may support the key stages of memory processing, including acquisition, consolidation, and retrieval. researchgate.net
Activation of PI3K/Akt Signaling Pathway
Anti-inflammatory Actions
In addition to neuroprotection, this compound and its derivatives exhibit anti-inflammatory properties by modulating the production of key inflammatory molecules. nih.govresearchgate.net This action is significant as neuroinflammation is increasingly recognized as a critical component in the progression of neurodegenerative diseases.
Preclinical research has demonstrated that this compound-containing extracts and their isolated saponins can inhibit the production of pro-inflammatory mediators. biocrick.comneuroscirn.org In various cellular and animal models, these compounds have been shown to reduce the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins, including Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β). biocrick.comneuroscirn.org
For example, studies on macrophage cell lines stimulated with lipopolysaccharide (LPS) showed a dose-dependent inhibition of nitric oxide (NO), TNF-α, and IL-6 production following treatment with certain isolates. biocrick.com This modulation of inflammatory mediators is often associated with the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in orchestrating inflammatory responses. neuroscirn.orgfrontiersin.org The ability to suppress the expression of these inflammatory molecules suggests a potential mechanism for mitigating the chronic inflammation associated with various pathological conditions. nih.govneuroscirn.org
Table 4: Compounds Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| Senegenin | |
| Tenuifolin | |
| Bcl-2 | |
| Bax | |
| Reactive Oxygen Species (ROS) | |
| Nuclear factor E2-related factor 2 (Nrf2) | |
| Heme oxygenase-1 (HO-1) | |
| Phosphoinositide 3-kinase (PI3K) | |
| Protein kinase B (Akt) | |
| Amyloid-beta (Aβ) | |
| Norepinephrine | |
| Dopamine | |
| Acetylcholine esterase (AChE) | |
| Tumor Necrosis Factor-alpha (TNF-α) | |
| Interleukin-6 (IL-6) | |
| Interleukin-1 beta (IL-1β) | |
| Nitric Oxide (NO) | |
| Nuclear Factor-kappa B (NF-κB) |
Immunomodulatory Properties (Immunoadjuvant)
This compound and its glycosides have demonstrated notable immunomodulatory and immunoadjuvant effects in preclinical models. These compounds can influence both innate and adaptive immune responses through various mechanisms. Saponins derived from the Polygalaceae family, many of which are glycosides of this compound, are recognized for their potential as vaccine adjuvants, capable of stimulating the immune system. nih.gov
One of the key mechanisms underlying their immunomodulatory activity is the enhancement of phagocytic activity. For instance, this compound glycosides isolated from the callus tissue culture of Polygala amarella have been shown to significantly enhance granulocyte phagocytosis in in vitro assays. researchgate.net This suggests a direct activation of phagocytic cells, a critical component of the innate immune response. The adjuvant activity of these saponins is thought to be related to their ability to stimulate and activate the immune system, potentially through the destruction of viral envelopes and preventing viral binding to host cells. nih.gov
The immunomodulatory effects are not limited to phagocytosis. Research on fructans from raw garlic, for comparison, has shown immunostimulation of murine lymphocytes and macrophages in vitro, leading to the release of nitric oxide (NO) and enhanced yeast cell phagocytosis. researchgate.net While not directly involving this compound, this highlights a common mechanism of action for plant-derived immunomodulators. The complex structures of saponin glycosides, including the sugar moieties attached to the this compound core, are crucial for these biological activities. researchgate.net
Table 1: Preclinical Research on Immunomodulatory Properties of this compound and its Glycosides
| Compound/Extract | Model System | Key Findings | Putative Mechanism of Action |
|---|---|---|---|
| This compound Glycosides | In vitro (Granulocytes) | Enhanced granulocyte phagocytosis. researchgate.net | Direct activation of phagocytic cells. researchgate.net |
| Polygalaceae Saponins | General Preclinical | Potential as vaccine adjuvants. nih.gov | Stimulation and activation of the immune system. nih.gov |
Anti-angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. mdpi.com Preclinical studies have identified this compound and its glycosides as potent inhibitors of angiogenesis. researchgate.net Triterpenoid (B12794562) saponins from Polygala species, with this compound being a common aglycone, have consistently demonstrated anti-angiogenic properties in various experimental models. researchgate.netresearchgate.net
The molecular mechanisms underlying this anti-angiogenic activity are multifaceted. One of the primary targets is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. neuroscirn.orgmdpi.com VEGF is a key regulator of angiogenesis, and its inhibition is a well-established anti-cancer strategy. mdpi.com this compound-containing extracts have been shown to modulate the expression of VEGF. neuroscirn.org For example, ginsenosides, another class of triterpenoid saponins, inhibit tumor angiogenesis by suppressing its inducer in endothelial cells. researchgate.net
Another important mechanism involves the inhibition of matrix metalloproteinases (MMPs). mdpi.com MMPs are enzymes that degrade the extracellular matrix, a crucial step for endothelial cell migration and the formation of new blood vessels. mdpi.com By inhibiting MMPs, this compound and its derivatives can disrupt this process. Furthermore, some saponins have been shown to inhibit tumor cell growth through the induction of apoptosis and cell cycle arrest. researchgate.net
Table 2: Preclinical Research on Anti-angiogenic Activity of this compound and its Glycosides
| Compound/Extract | Model System | Key Findings | Putative Mechanism of Action |
|---|---|---|---|
| This compound & Glycosides | General Preclinical | Inhibition of angiogenesis. researchgate.netresearchgate.net | Inhibition of VEGF signaling, inhibition of MMPs. mdpi.comneuroscirn.org |
| Triterpenoid Saponins from Polygala | General Preclinical | Anti-angiogenic effects. researchgate.net | Not fully elucidated, likely involves multiple pathways. |
| Ginsenosides (for comparison) | Endothelial Cells | Inhibition of tumor angiogenesis. researchgate.net | Suppression of angiogenesis inducers. researchgate.net |
Hypolipidemic Effects
Preclinical research has indicated that this compound and extracts containing its glycosides possess hypolipidemic (lipid-lowering) properties. researchgate.net These effects are primarily attributed to their ability to modulate lipid metabolism pathways.
A key molecular target in the hypolipidemic action of these compounds is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov PPARα is a nuclear receptor and transcription factor that plays a central role in the regulation of genes involved in fatty acid oxidation and lipid metabolism. nih.gov An extract of Polygalae Radix, which contains this compound glycosides, was found to induce the expression of PPARα in 3T3-L1 cells. nih.gov The activation of PPARα can lead to a decrease in lipid levels. Studies on PPARδ agonists have shown that they can increase fatty acid oxidation and the expression of genes involved in lipid metabolism, such as FABP3 and CPT1, in human skeletal muscle cells. nih.gov
In high-fat diet-induced obese mouse models, treatment with Polygalae Radix extract has been shown to inhibit lipid accumulation. nih.gov While the direct effects of isolated this compound on these pathways require more detailed investigation, the evidence from extracts strongly suggests its involvement in these lipid-lowering effects.
Table 3: Preclinical Research on Hypolipidemic Effects of this compound and its Glycosides
| Compound/Extract | Model System | Key Findings | Putative Mechanism of Action |
|---|---|---|---|
| Polygalae Radix Extract | 3T3-L1 cells | Induced expression of PPARα. nih.gov | Activation of PPARα signaling pathway. nih.gov |
| Polygalae Radix Extract | High-fat diet-induced obese mice | Inhibited lipid accumulation. nih.gov | Modulation of lipid metabolism. nih.gov |
| This compound | SD rats | Hypotensive effect observed. nih.gov | Mechanism not specified. nih.gov |
Antidepressant and Anxiolytic Activities
A significant body of preclinical research has focused on the antidepressant and anxiolytic (anti-anxiety) activities of this compound and its glycosides. researchgate.net Extracts from Polygala species are traditionally used for conditions related to the central nervous system, including anxiety and depression. frontiersin.org
The antidepressant-like effects of these compounds are mediated through multiple neurochemical pathways. One proposed mechanism is the modulation of glutamatergic synapses. researchgate.net Extracts of Polygalae Radix have been shown to exert rapid-onset antidepressant effects by influencing critical brain circuits related to depression. researchgate.net Another key pathway is the regulation of the AMPK-mTOR signaling pathway. frontiersin.org In chronic restraint stress-induced rat models, Polygalae Radix extract exhibited antidepressant effects by regulating this pathway in the prefrontal cortex. frontiersin.org Furthermore, antagonism of dopamine and 5-HT receptors by polygalasaponins has been observed in mice. frontiersin.org
The anxiolytic effects are also linked to the modulation of major neurotransmitter systems. There is evidence to suggest the involvement of the GABAergic system. frontiersin.org For instance, tenuifolin, a compound from Polygala, is thought to exert its effects through the activation of the GABAergic system and inhibition of the noradrenergic system. frontiersin.org The traditional use of Polygala for insomnia and anxiety further supports the investigation into these mechanisms. researchgate.net
Table 4: Preclinical Research on Antidepressant and Anxiolytic Activities of this compound and its Glycosides
| Compound/Extract | Model System | Key Findings | Putative Mechanism of Action |
|---|---|---|---|
| Polygalae Radix Extract | Behavioral despair mice, CRS rats | Reduced immobility time, reversed abnormal behavior. frontiersin.org | Regulation of AMPK-mTOR pathway, modulation of glutamatergic synapses. researchgate.netfrontiersin.org |
| Polygalasaponins | TO mice | Antidepressant effects. frontiersin.org | Antagonism of dopamine and 5-HT receptors. frontiersin.org |
| Tenuifolin | ICR mice | Sedative-hypnotic and anxiolytic effects. frontiersin.org | Activation of GABAergic system, inhibition of noradrenergic system. frontiersin.org |
Sedative-Hypnotic Actions
The sedative-hypnotic properties of this compound-containing extracts and isolated saponins have been well-documented in preclinical studies. researchgate.net These compounds have been shown to facilitate sleep and produce a calming effect, consistent with their traditional use for insomnia and restlessness. researchgate.net
A primary mechanism underlying the sedative-hypnotic effects of some Polygala saponins, such as onjisaponins E, F, and G, is the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase. nih.govresearchgate.net Inhibition of this enzyme leads to an increase in intracellular cAMP levels, which can influence various cellular processes, including neurotransmission. This action has been demonstrated in mouse models where these saponins were administered. researchgate.net
In addition to cAMP phosphodiesterase inhibition, the modulation of the GABAergic system is another important pathway. frontiersin.org The GABA (gamma-aminobutyric acid) system is the primary inhibitory neurotransmitter system in the central nervous system, and its enhancement typically leads to sedative and hypnotic effects. Tenuifolin has been shown to activate the GABAergic system in mice, contributing to its sedative properties. frontiersin.org Animal studies with polygalasaponins have demonstrated a prolongation of sleep duration and a shortening of sleep latency in pentobarbital-induced sleep models. researchgate.net
Table 5: Preclinical Research on Sedative-Hypnotic Actions of this compound and its Glycosides
| Compound/Extract | Model System | Key Findings | Putative Mechanism of Action |
|---|---|---|---|
| Onjisaponins E, F, G | Mice | Sedative-hypnotic effect. researchgate.net | Inhibition of cAMP phosphodiesterase. nih.govresearchgate.net |
| Tenuifolin | ICR mice | Sedative-hypnotic effect. frontiersin.org | Activation of GABAergic system. frontiersin.org |
| Polygalasaponins | Mice (pentobarbital-induced sleep) | Prolonged sleep duration, shortened sleep latency. researchgate.net | Not fully elucidated, likely involves GABAergic and other systems. |
Future Directions and Research Gaps in Presenegenin Studies
Elucidation of Undiscovered Biosynthetic Enzymes
The biosynthesis of triterpenoid (B12794562) saponins (B1172615), including those derived from presenegenin, is a complex process involving a series of enzymatic reactions. researchgate.net While the initial steps involving the cyclization of 2,3-oxidosqualene (B107256) are relatively well-understood, the subsequent oxidation and glycosylation steps that lead to the vast diversity of this compound-based saponins are less clear. researchgate.net The enzymes responsible for these modifications, primarily cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), are crucial for creating the structurally diverse and biologically active compounds found in plants like Polygala tenuifolia. researchgate.netplos.org
A significant research gap exists in the identification and characterization of the specific P450s and UGTs involved in the this compound pathway. plos.org Although some genes related to triterpenoid saponin (B1150181) biosynthesis have been identified, a comprehensive understanding of the entire enzymatic cascade is lacking. plos.org Future research should focus on:
Transcriptome and Genome Mining: Employing next-generation sequencing technologies (RNA-seq) to analyze the transcriptomes of this compound-producing plants can help identify candidate genes encoding P450s and UGTs. plos.org
Functional Genomics: Once candidate genes are identified, their functions need to be validated through techniques like virus-induced gene silencing (VIGS) or heterologous expression in microbial hosts (e.g., yeast, E. coli) followed by enzymatic assays. researchgate.net
Metabolomic Analysis: Correlating the expression levels of candidate genes with the accumulation of specific this compound glycosides in different plant tissues can provide further evidence for their roles in the biosynthetic pathway. plos.org
Elucidating the complete biosynthetic pathway will not only deepen our fundamental understanding of plant specialized metabolism but also open avenues for the metabolic engineering of high-value this compound glycosides.
Advanced Synthetic Methodologies for Complex Glycosides
The chemical synthesis of complex natural products like this compound glycosides presents a formidable challenge to organic chemists. researchgate.net The intricate stereochemistry of the triterpenoid core, coupled with the need for regioselective and stereoselective installation of multiple sugar moieties, makes total synthesis a highly complex endeavor. researchgate.net While some progress has been made in synthesizing certain saponins, the development of efficient and scalable synthetic routes to a wide range of this compound glycosides remains a significant hurdle. researchgate.net
Future research in this area should focus on developing novel and more efficient synthetic strategies. researchgate.net Key areas for advancement include:
Glycosylation Methods: The development of new glycosylation methods that offer high stereocontrol and are tolerant of a wide range of functional groups is critical. This includes the exploration of novel glycosyl donors, activators, and reaction conditions.
Protecting Group Strategies: Efficient and orthogonal protecting group strategies are essential for managing the numerous hydroxyl groups present in both the this compound aglycone and the sugar units.
Chemoenzymatic Synthesis: Combining the power of chemical synthesis with the selectivity of enzymatic transformations could provide a powerful approach to constructing complex this compound glycosides. For instance, using purified UGTs to glycosylate a chemically synthesized this compound aglycone could simplify the synthetic process.
Overcoming these synthetic challenges will not only provide access to larger quantities of rare or difficult-to-isolate natural this compound glycosides but also enable the synthesis of novel analogs with potentially improved biological activities.
Comprehensive Molecular Target Identification and Pathway Delineation
While various biological activities have been attributed to this compound and its derivatives, a comprehensive understanding of their molecular targets and the signaling pathways they modulate is still in its infancy. researchgate.net Identifying the specific proteins or other biomolecules that this compound interacts with is crucial for elucidating its mechanism of action and for the rational design of more potent and selective therapeutic agents. nih.gov
Future research should employ a multi-pronged approach to identify and validate the molecular targets of this compound:
Affinity-Based Methods: Techniques such as affinity chromatography, where a this compound-based ligand is immobilized on a solid support to capture its binding partners from cell lysates, can be a powerful tool for target identification.
Computational Approaches: In silico methods like molecular docking and virtual screening can be used to predict potential protein targets of this compound based on its three-dimensional structure. frontiersin.org These predictions can then be experimentally validated.
Modern Mass Spectrometry Techniques: Native mass spectrometry can be used to detect non-covalent protein-ligand interactions, allowing for the identification of this compound's binding partners in complex biological mixtures. nih.gov
Omics Technologies: A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular pathways affected by this compound treatment. frontiersin.org This can help to delineate the downstream signaling cascades that are modulated by the compound.
A thorough delineation of the molecular targets and pathways affected by this compound will provide a solid foundation for its development as a therapeutic agent and will help to identify potential biomarkers for predicting its efficacy.
Development of High-Throughput Screening for SAR
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For this compound, this involves systematically modifying its structure—for example, by altering the glycosylation pattern or modifying functional groups on the aglycone—and evaluating the effects of these changes on its biological activity. nih.gov Traditional methods for SAR studies can be time-consuming and labor-intensive. nih.gov
The development of high-throughput screening (HTS) platforms for this compound and its analogs would significantly accelerate the pace of SAR studies. evotec.com HTS allows for the rapid screening of large libraries of compounds against a specific biological target or in a phenotypic assay. evotec.comcriver.com Key considerations for developing an HTS platform for this compound include:
Assay Development: Robust and reliable assays that can be miniaturized and automated are needed to measure the biological activity of interest. evotec.com
Compound Libraries: The creation of diverse libraries of this compound analogs, either through chemical synthesis or by derivatizing the natural product, is essential for exploring a wide range of chemical space.
Data Analysis: Sophisticated data analysis tools are required to process the large datasets generated by HTS and to identify meaningful SAR trends. evotec.com Quantitative HTS (qHTS), which involves testing compounds at multiple concentrations, can provide more detailed information on potency and efficacy, leading to a richer understanding of SAR. nih.gov
By combining HTS with computational modeling and medicinal chemistry expertise, it will be possible to rapidly identify the key structural features of this compound that are responsible for its biological activity and to design novel analogs with improved therapeutic properties. criver.com
Role in Plant Defense Systems
Saponins, including those derived from this compound, are widely recognized as playing a crucial role in plant defense against herbivores and pathogens. researchgate.net These compounds can act as deterrents, toxins, or antifeedants, protecting the plant from a variety of biotic threats. nih.govresearchgate.net However, the specific role of this compound and its various glycosides in the defense systems of the plants that produce them is not well understood.
Future research in this area should aim to elucidate the ecological functions of this compound. This could involve:
Bioassays: Conducting feeding preference studies with relevant herbivores to determine if this compound or its glycosides act as feeding deterrents.
Antimicrobial Assays: Testing the activity of purified this compound compounds against a range of plant pathogens to assess their potential antimicrobial properties. researchgate.net
Induction Studies: Investigating whether the production of this compound and its derivatives is induced in response to herbivore attack or pathogen infection, which would provide strong evidence for their role in induced plant defenses. nih.gov
Genetic Approaches: Using techniques like gene silencing to reduce the production of this compound in plants and then assessing the impact on their susceptibility to herbivores and pathogens.
Understanding the role of this compound in plant defense will not only provide insights into the chemical ecology of the producing plants but may also have applications in agriculture, for example, by informing the development of new strategies for pest and disease control. eurekalert.orgnih.gov
Q & A
Q. Table 1. Critical Parameters for Extraction Protocol Development
| Parameter | Methodological Approach | Evidence Reference |
|---|---|---|
| Solvent System | Polarity optimization via HPLC | |
| Thermal Stability | Time-temperature degradation assays | |
| Purity Assessment | Cross-validation with NMR/MS |
How should researchers design experiments to investigate this compound’s molecular mechanisms of action?
Answer:
- Hypothesis-Driven Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame mechanistic questions .
- Control Variables : Include dose-response curves, negative/positive controls, and cell-line specificity assessments .
- Advanced Techniques : Employ SPR (Surface Plasmon Resonance) for binding affinity studies or CRISPR-Cas9 for target validation .
- Data Triangulation : Combine omics data (e.g., transcriptomics, proteomics) with phenotypic assays to establish causality .
What methodologies resolve contradictions in this compound’s reported pharmacological effects?
Answer:
- Systematic Review : Conduct meta-analyses to compare studies, focusing on variables like dosage, model systems, and endpoint measurements .
- Sensitivity Analysis : Test alternative statistical models to assess robustness of conclusions .
- Replication Studies : Prioritize independent validation of key findings using standardized protocols .
What ethical and technical guidelines apply to this compound studies in animal models?
Answer:
- Ethical Compliance : Follow NIH guidelines for animal welfare, including justification of sample sizes and humane endpoints .
- Model Validation : Use species-specific pharmacokinetic profiling to ensure translational relevance .
- Data Transparency : Archive raw data (e.g., behavioral assays, histopathology) in public repositories for independent verification .
How can analytical techniques be optimized for this compound quantification in complex biological matrices?
Answer:
- Matrix Effects : Validate methods using spike-and-recovery experiments in plasma/tissue homogenates .
- Sensitivity Calibration : Employ tandem MS (MS/MS) with isotopic labeling to enhance detection limits .
- Cross-Lab Harmonization : Share calibration curves and internal standards across collaborating labs .
What strategies improve reproducibility in this compound research?
Answer:
- Protocol Pre-registration : Publish detailed methods on platforms like Protocols.io before experimentation .
- Reagent Authentication : Use third-party vendors for cell lines and chemical compounds to avoid contamination .
- Multicenter Validation : Collaborate with independent labs to test key findings under varied conditions .
How to formulate research questions on this compound’s structure-activity relationships (SAR)?
Answer:
- PICO Framework : Define P resenegenin derivatives (Intervention), C omparator (wild-type compound), O utcomes (binding affinity, efficacy) .
- Computational Aids : Use molecular docking simulations to prioritize synthetic analogs for empirical testing .
What in vitro models are suitable for studying this compound’s bioactivity?
Answer:
Q. Table 2. In Vitro Model Selection Criteria
| Model Type | Application | Validation Method |
|---|---|---|
| Primary Neurons | Neurotoxicity assays | Calcium imaging |
| 3D Organoids | Tissue-specific bioavailability | Confocal microscopy |
How can systematic reviews synthesize evidence on this compound’s therapeutic potential?
Answer:
- Search Strategy : Use Boolean operators to aggregate databases (PubMed, Embase) while excluding low-quality sources .
- Risk of Bias Assessment : Apply Cochrane RoB tools to evaluate study rigor .
- Data Extraction : Standardize outcomes using ontologies (e.g., Biological Processes via Gene Ontology) .
What experimental designs evaluate this compound’s synergies with other phytochemicals?
Answer:
- Fractional Inhibitory Concentration (FIC) : Calculate synergy scores using checkerboard assays .
- Mechanistic Overlap : Map shared pathways via network pharmacology analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
